![molecular formula C19H14N4O5 B2936123 N-[4-(2,4-dinitroanilino)phenyl]benzamide CAS No. 313266-69-2](/img/structure/B2936123.png)
N-[4-(2,4-dinitroanilino)phenyl]benzamide
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Overview
Description
N-[4-(2,4-dinitroanilino)phenyl]benzamide is an organic compound with the molecular formula C19H14N4O5 It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 2,4-dinitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dinitroanilino)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-aminobenzamide and 2,4-dinitrochlorobenzene
Catalysts: Sodium hydroxide or potassium carbonate
Solvents: Industrial-grade DMF or DMSO
Purification: Recrystallization from ethanol or methanol to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dinitroanilino)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature
Substitution: Sodium methoxide, methanol, reflux conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, elevated temperature
Major Products Formed
Reduction: N-[4-(2,4-diaminoanilino)phenyl]benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-aminobenzoic acid and 2,4-dinitroaniline
Scientific Research Applications
N-[4-(2,4-dinitroanilino)phenyl]benzamide is a rare and unique chemical compound provided to early discovery researchers . While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available within the provided search results, research concerning related benzamides and their applications in various scientific fields can provide some context.
Benzamides in Scientific Research
- Covalent Binding to Tubulin: Research indicates that certain benzamides can bind covalently to tubulin, a structural protein of microtubules, in specific manners . One such benzamide, RH-4032, has been shown to inhibit root growth, cause an accumulation of cells in arrested metaphase, and lead to a loss of microtubules in Nicotiana tabacum cells . It also inhibits the assembly of bovine tubulin into microtubules in vitro .
- Antimicrotubule Agents: Studies have shown that the binding of certain benzamides can be influenced by pre-incubation of cells with various antimicrotubule agents . For instance, the binding of a specific benzamide was inhibited by other benzamides like pronamide and zarilamide .
- Synthesis of 2,4-Dianilinopyrimidines: N-substituted benzamides have been designed and synthesized for the creation of 2,4-dianilinopyrimidine derivatives . In this process, alkanolamines are coupled with benzoic acid to form N-substituted benzamides, which are intended to increase hydrogen bonding interactions with a target . These compounds have demonstrated antiproliferative effects against H1975 non-small cell lung cancer (NSCLC) cells and A431 human epithelial carcinoma cells .
Mechanism of Action
The mechanism of action of N-[4-(2,4-dinitroanilino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The benzamide moiety can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-[4-(2,4-dinitroanilino)phenyl]benzamide can be compared with other similar compounds, such as:
N-(4-aminophenyl)benzamide: Lacks the nitro groups, resulting in different reactivity and applications.
N-(4-nitrophenyl)benzamide: Contains a single nitro group, leading to different chemical and biological properties.
N-(4-(2,4-dichlorophenyl)benzamide:
The uniqueness of this compound lies in its dual nitro substitution, which imparts distinct electronic and steric properties, making it valuable for specific research and industrial applications.
Biological Activity
N-[4-(2,4-dinitroanilino)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzamide moiety linked to a 2,4-dinitroaniline group. The presence of nitro groups in the aniline structure is significant for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Methyltransferases (DNMTs) : Similar compounds have been shown to inhibit DNMTs, leading to the reactivation of silenced tumor suppressor genes. This is crucial in cancer therapy as it can reverse epigenetic changes associated with malignancies .
- Microtubule Disruption : Compounds in the benzamide class can bind to tubulin, disrupting microtubule dynamics. This mechanism is essential for their anticancer properties as it affects cell division and induces apoptosis in rapidly dividing cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzamide scaffold significantly impact biological activity. Key findings include:
- Nitro Substituents : The position and number of nitro groups influence the compound's potency against various cancer cell lines. For instance, compounds with additional nitro groups often exhibit enhanced cytotoxicity due to increased interactions with target proteins .
- Aromatic Substituents : The nature of substituents on the aromatic rings can either enhance or diminish activity. Bicyclic structures tend to be more favorable compared to tricyclic moieties .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects against leukemia cell lines, comparable to established chemotherapeutic agents. The mechanism involved the reactivation of methylated tumor suppressor genes .
- Microtubule Targeting : Research indicated that similar benzamides effectively inhibited tubulin polymerization in vitro, leading to apoptosis in various cancer cell lines. These findings support the potential use of this compound as a microtubule-targeting agent .
Properties
IUPAC Name |
N-[4-(2,4-dinitroanilino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c24-19(13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)20-17-11-10-16(22(25)26)12-18(17)23(27)28/h1-12,20H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQMDLMLZMSJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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